7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using efficient catalysts and reaction conditions that maximize yield and minimize by-products. For example, the use of dicationic molten salts as catalysts has been reported to facilitate the synthesis of triazolopyrimidine derivatives with high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in various pharmacological studies.
Uniqueness
The uniqueness of 7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H13ClN4O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H13ClN4O2/c19-13-8-4-7-12(9-13)15-10-14(17(24)25)20-18-21-16(22-23(15)18)11-5-2-1-3-6-11/h1-10,15H,(H,24,25)(H,20,21,22) |
InChI Key |
DPDXRYQDAQYMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C=C(NC3=N2)C(=O)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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